molecular formula C10H22N2O2 B1591294 Tert-butyl 2-(isopropylamino)ethylcarbamate CAS No. 320580-88-9

Tert-butyl 2-(isopropylamino)ethylcarbamate

Cat. No.: B1591294
CAS No.: 320580-88-9
M. Wt: 202.29 g/mol
InChI Key: KQKFEZDHBCMHMF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(isopropylamino)ethylcarbamate (CAS 320580-88-9) is a high-purity chemical building block critical for synthetic organic and medicinal chemistry research. This compound, with a molecular formula of C10H22N2O2 and a molecular weight of 202.30 g/mol, features a tert-butoxycarbonyl (Boc) protecting group on a primary amine . The Boc group is instrumental in protecting amines during multi-step synthesis, allowing for selective reactions at the secondary isopropylamine group and subsequent easy deprotection under mild acidic conditions . Its primary research value lies in its application as a key pharmaceutical intermediate for the synthesis of active pharmaceutical ingredients (APIs), fine chemicals, and reagents . It is analytically confirmed to be ≥98% pure by LCMS, GCMS, HPLC, and NMR, ensuring reliability and consistency in research applications . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

tert-butyl N-[2-(propan-2-ylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-8(2)11-6-7-12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKFEZDHBCMHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587756
Record name tert-Butyl {2-[(propan-2-yl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320580-88-9
Record name tert-Butyl {2-[(propan-2-yl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(isopropylamino)ethylcarbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-(isopropylamino)ethanol in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(isopropylamino)ethylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbamates, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 2-(isopropylamino)ethylcarbamate is a chemical compound with diverse applications, primarily in pharmaceutical development, chemical protection strategies, and analytical chemistry. It has the molecular formula C10H22N2O2C_{10}H_{22}N_2O_2 and a molecular weight of 318.42 g/mol.

Pharmaceutical Development

  • Antibiotic Synthesis : Tert-butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate serves as a key intermediate in antibiotic synthesis. Its unique structure allows it to effectively interact with biological targets, modulating pathways involved in cell signaling and proliferation. Further research is necessary to fully understand its mechanisms of action and therapeutic potential.
  • Biological Activity : Preliminary studies suggest that tert-butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate exhibits biological activity, potentially including anti-inflammatory and anticancer properties.
  • Interaction Studies : Interaction studies help understand how the compound modulates biological processes and help identify potential therapeutic applications by focusing on its binding affinity with various biological targets, including enzymes and receptors.

Chemical Protection Strategies

  • Protecting Reactive Sites : In chemical synthesis, protecting groups like tert-butyl carbamate are essential for the temporary modification of reactive sites in a molecule. This compound protects amine groups during complex synthetic procedures.
  • Protection and Deprotection : The tert-butyl carbamate group is introduced to the amine through a protection reaction and later removed under mild acidic conditions once the desired synthesis steps are completed.
  • Synthesis of Complex Molecules : The protection strategy using this compound has been successful in synthesizing complex organic molecules, including N-Boc-protected anilines and tetrasubstituted pyrroles.

Analytical Chemistry

  • Reference Standard : This compound is used as a reference standard in analytical chemistry for quantifying similar structures in pharmaceutical testing.
  • Calibration Standard : It serves as a calibration standard in chromatographic methods to ensure the accuracy and consistency of analytical results.
  • Reliable Measurements : Using this compound as a standard has led to more reliable and precise measurements in pharmaceutical analyses.

Related Compounds

Several compounds share structural similarities with tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate:

Compound NameStructure FeaturesUnique Characteristics
Tert-butyl 2-aminoethylcarbamateBasic aminoethyl carbamateSimpler structure; no sulfonamide
N-(1-isopropylethylene)-tert-butoxycarbonyl-L-alanineAmino acid derivativeDifferent stereochemistry
Tert-butyl N-(2-aminoethyl)-p-toluenesulfonamideSulfonamide derivativeContains p-toluene substituent

Mechanism of Action

The mechanism of action of tert-butyl 2-(isopropylamino)ethylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(methylamino)ethylcarbamate
  • Tert-butyl 2-(ethylamino)ethylcarbamate
  • Tert-butyl 2-(propylamino)ethylcarbamate

Uniqueness

Tert-butyl 2-(isopropylamino)ethylcarbamate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its tert-butyl group offers steric protection, making it a valuable intermediate in organic synthesis .

Biological Activity

Tert-butyl 2-(isopropylamino)ethylcarbamate (also known as Tert-butyl (2-(isopropylamino)ethyl)carbamate) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₂₀N₂O₂
  • Molar Mass : 172.27 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to an isopropylamino group.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with isopropylamine in the presence of a suitable coupling agent. The reaction conditions may vary depending on the desired yield and purity of the final product.

  • Enzyme Inhibition : this compound has been studied for its potential as an inhibitor of various enzymes. For instance, it has shown activity against certain proteases, which are crucial in numerous biological processes including viral replication and protein degradation.
  • Receptor Modulation : Research indicates that this compound may interact with specific receptor systems, potentially influencing signaling pathways related to neurotransmission and other physiological responses.

Pharmacological Applications

  • Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antiviral properties by inhibiting viral proteases, thereby preventing viral replication .
  • Neuroprotective Effects : There is emerging evidence supporting the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases where oxidative stress plays a significant role.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    A study evaluated the inhibitory effects of various carbamate derivatives on SARS-CoV protease activity. This compound was noted for its moderate inhibitory effects, suggesting further structural optimization could enhance its potency .
  • Neuroprotective Study :
    In a model assessing the impact of oxidative stress on neuronal cells, this compound demonstrated significant protective effects against cell death induced by oxidative agents. This indicates its potential utility in developing treatments for neurodegenerative disorders .
  • Pharmacokinetic Profile :
    The compound exhibits favorable pharmacokinetic properties such as high gastrointestinal absorption and low blood-brain barrier permeability, making it suitable for oral administration while limiting central nervous system side effects .

Data Summary

PropertyValue
Molecular Weight172.27 g/mol
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)1.87
GI AbsorptionHigh
BBB PermeabilityNo

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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